molecular formula C7H2Cl2FN B139205 2,4-Dichloro-5-fluorobenzonitrile CAS No. 128593-93-1

2,4-Dichloro-5-fluorobenzonitrile

Cat. No. B139205
M. Wt: 190 g/mol
InChI Key: XZBZWBDTFUFZSU-UHFFFAOYSA-N
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Patent
US05492875

Procedure details

48.8 g (0.2 mol) of 5-bromo-2,4-dichlorofluorobenzene and 17.9 g (0.2 mol) of copper(I) cyanide were introduced into a 100 ml 3-neck flask fitted with a reflux condenser and blade stirrer and stirred at 150° C. for 4 hours (no reaction). The reaction suspension was heated to 200° C. and stirred for a further 4 hours at this temperature: no reaction, 0 GC area-%.
Quantity
48.8 g
Type
reactant
Reaction Step One
Name
copper(I) cyanide
Quantity
17.9 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([Cl:10])=[CH:4][C:5]([Cl:9])=[C:6]([F:8])[CH:7]=1.[Cu][C:12]#[N:13]>>[Cl:10][C:3]1[CH:4]=[C:5]([Cl:9])[C:6]([F:8])=[CH:7][C:2]=1[C:12]#[N:13]

Inputs

Step One
Name
Quantity
48.8 g
Type
reactant
Smiles
BrC=1C(=CC(=C(C1)F)Cl)Cl
Name
copper(I) cyanide
Quantity
17.9 g
Type
reactant
Smiles
[Cu]C#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
stirred at 150° C. for 4 hours (
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a reflux condenser and blade stirrer
CUSTOM
Type
CUSTOM
Details
no reaction)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction suspension was heated to 200° C.
STIRRING
Type
STIRRING
Details
stirred for a further 4 hours at this temperature
Duration
4 h
CUSTOM
Type
CUSTOM
Details
no reaction, 0 GC area-%

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC1=C(C#N)C=C(C(=C1)Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.